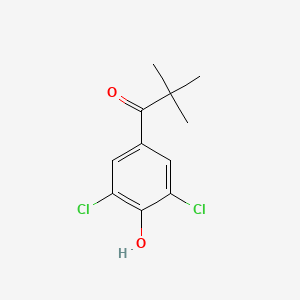
2-Bromoethyl 2-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromoethyl 2-methylbutanoate is an organic compound with the molecular formula C7H13BrO2. It is a brominated ester, which means it contains a bromine atom and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromoethyl 2-methylbutanoate can be synthesized through the esterification of 2-methylbutanoic acid with 2-bromoethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve high purity and consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromoethyl 2-methylbutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Hydrolysis: The ester functional group can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-methylbutanoic acid and 2-bromoethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide or sodium ethoxide are used, and the reactions are conducted at elevated temperatures.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are performed under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Products include various substituted esters, amines, and thiols.
Elimination Reactions: The major products are alkenes, such as 2-methyl-2-butene.
Hydrolysis: The primary products are 2-methylbutanoic acid and 2-bromoethanol.
Wissenschaftliche Forschungsanwendungen
2-Bromoethyl 2-methylbutanoate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce the 2-bromoethyl group into various molecules.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Bromoethyl 2-methylbutanoate involves its reactivity as a brominated ester. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ester functional group can also undergo hydrolysis, leading to the formation of carboxylic acids and alcohols. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoethyl 3-methylbutanoate: Similar in structure but with a different position of the methyl group.
2-Bromoethyl butanoate: Lacks the methyl group present in 2-Bromoethyl 2-methylbutanoate.
2-Bromoethyl 2-bromoethanoate: Contains an additional bromine atom on the ethanoate group.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a methyl group, which influence its reactivity and the types of reactions it can undergo. The specific arrangement of these functional groups makes it a valuable reagent in organic synthesis and various scientific applications.
Eigenschaften
Molekularformel |
C7H13BrO2 |
|---|---|
Molekulargewicht |
209.08 g/mol |
IUPAC-Name |
2-bromoethyl 2-methylbutanoate |
InChI |
InChI=1S/C7H13BrO2/c1-3-6(2)7(9)10-5-4-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
URAOFFKSQJDMJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)OCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


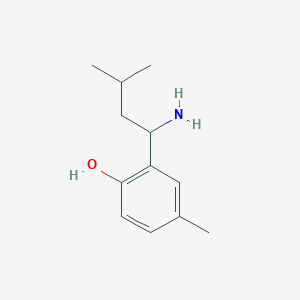

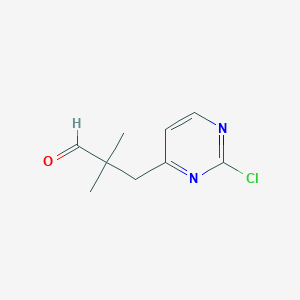
![2-[5-Amino-3-(1,1-difluoroethyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13308656.png)
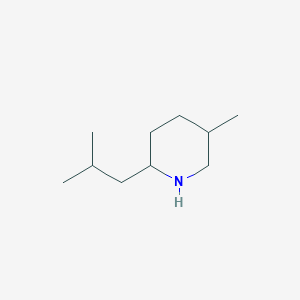
amine](/img/structure/B13308664.png)

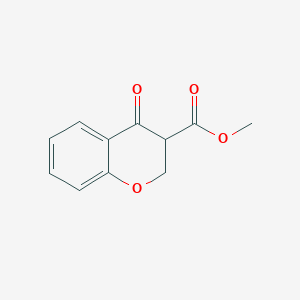
![1-{[(2,4-Difluorophenyl)methyl]amino}propan-2-ol](/img/structure/B13308680.png)
![7-Oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13308685.png)
![4-Ethyl-4-(methoxymethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13308689.png)
![Butyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13308692.png)
![2-chloro-N-[1-(furan-2-yl)ethyl]aniline](/img/structure/B13308695.png)
